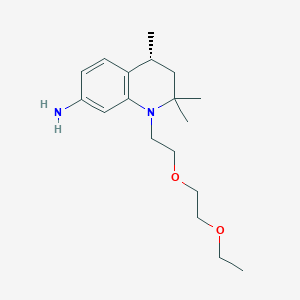
7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- is a synthetic organic compound belonging to the quinolinamine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and various alkylating agents. Common reaction conditions may involve:
Solvents: Ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reactions may be carried out at room temperature or under reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenated solvents and strong bases or acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 7-Quinolinamine derivatives are investigated for their antimicrobial, antiviral, and anticancer properties. They are often tested in vitro and in vivo to evaluate their efficacy and safety.
Medicine
In medicine, these compounds are explored as potential therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, such compounds may be used in the development of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various applications.
Mécanisme D'action
The mechanism of action of 7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a simpler structure
Chloroquine: An antimalarial drug with a quinoline core
Quinacrine: Another antimalarial with a similar structure
Uniqueness
7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyethoxyethyl group, for example, may enhance its solubility and bioavailability compared to simpler quinoline derivatives.
Propriétés
Numéro CAS |
71673-14-8 |
|---|---|
Formule moléculaire |
C18H30N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(4R)-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-amine |
InChI |
InChI=1S/C18H30N2O2/c1-5-21-10-11-22-9-8-20-17-12-15(19)6-7-16(17)14(2)13-18(20,3)4/h6-7,12,14H,5,8-11,13,19H2,1-4H3/t14-/m1/s1 |
Clé InChI |
BLYINPNOELVVCK-CQSZACIVSA-N |
SMILES isomérique |
CCOCCOCCN1C2=C(C=CC(=C2)N)[C@@H](CC1(C)C)C |
SMILES canonique |
CCOCCOCCN1C2=C(C=CC(=C2)N)C(CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







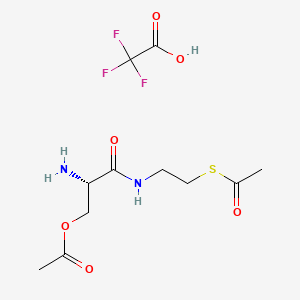
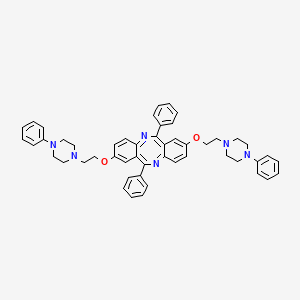
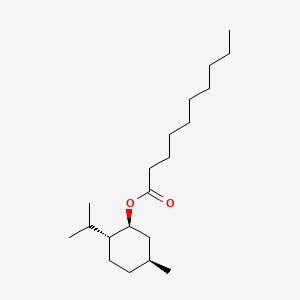
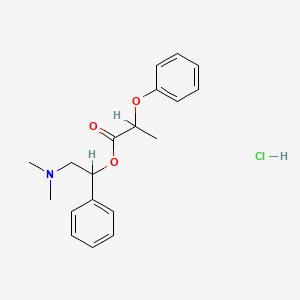
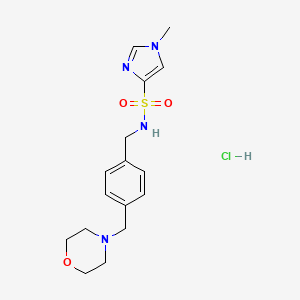
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)



